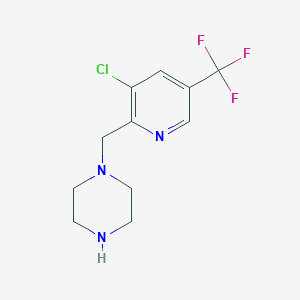
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine
Descripción general
Descripción
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a pyridine moiety that has chloro and trifluoromethyl groups
Mecanismo De Acción
Mode of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes . The interaction with these targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, given its potential effect on spectrin-like proteins . The downstream effects of these interactions would depend on the specific pathways involved and are a subject of ongoing research.
Result of Action
Given its potential interaction with spectrin-like proteins, it may influence the structure and function of the cytoskeleton in oomycetes . This could potentially disrupt various cellular processes, leading to the observed effects.
Métodos De Preparación
The synthesis of 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine typically involves the reaction of 3-chloro-5-trifluoromethyl-pyridine with piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chloro group.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Comparación Con Compuestos Similares
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine can be compared with other similar compounds such as:
3-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the compound.
2-Chloro-5-(trifluoromethyl)pyridine: Another related compound with similar chemical properties.
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(trifluoromethyl)benzamide:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and trifluoromethyl groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF3N3/c12-9-5-8(11(13,14)15)6-17-10(9)7-18-3-1-16-2-4-18/h5-6,16H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCIEJFKUHKGRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


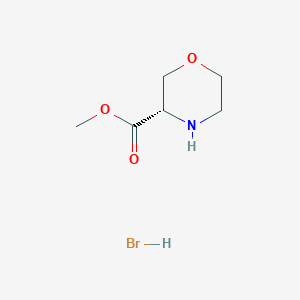

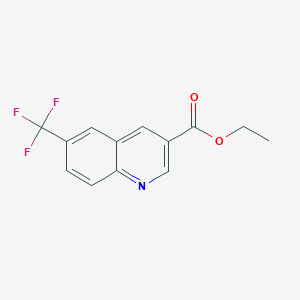
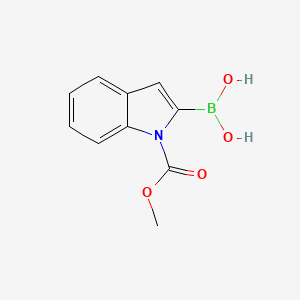
![(3Z)-6-Chloro-3-[(3-chloro-2-fluorophenyl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1401613.png)
![2-Oxa-8-azaspiro[4.5]decane oxalate](/img/structure/B1401615.png)
![6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine](/img/structure/B1401617.png)
![N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide](/img/structure/B1401620.png)
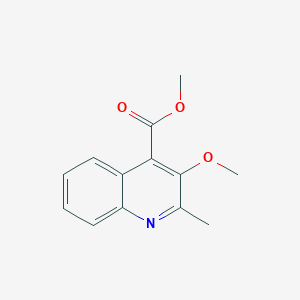




![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1401629.png)
